molecular formula C13H19N5O2S B7829252 tert-butyl {2-[1-(1,3-thiazol-4-ylmethyl)-1H-1,2,3-triazol-4-yl]ethyl}carbamate

tert-butyl {2-[1-(1,3-thiazol-4-ylmethyl)-1H-1,2,3-triazol-4-yl]ethyl}carbamate

Cat. No.: B7829252
M. Wt: 309.39 g/mol
InChI Key: BWELGKPMMFZVEZ-UHFFFAOYSA-N
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Description

tert-Butyl {2-[1-(1,3-thiazol-4-ylmethyl)-1H-1,2,3-triazol-4-yl]ethyl}carbamate is a synthetic organic compound with intriguing properties. This molecule features a unique combination of a thiazole ring, triazole ring, and a carbamate group, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl {2-[1-(1,3-thiazol-4-ylmethyl)-1H-1,2,3-triazol-4-yl]ethyl}carbamate typically involves multi-step organic reactions It often starts with the formation of the core structure through cycloaddition reactions

Industrial Production Methods: In industrial settings, the production of this compound usually involves optimized reaction conditions that ensure high yields and purity. Techniques such as solvent optimization, temperature control, and catalysis are employed to scale up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl {2-[1-(1,3-thiazol-4-ylmethyl)-1H-1,2,3-triazol-4-yl]ethyl}carbamate undergoes various chemical reactions, including:

  • Oxidation: It can be oxidized to form sulfoxides or sulfones.

  • Reduction: It can be reduced to modify the functional groups.

  • Substitution: Nucleophilic substitution reactions can occur on the carbamate and thiazole rings.

Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary but often include controlled temperatures and pH levels to ensure specificity.

Major Products: The major products of these reactions typically include modified versions of the original compound with changes in the functional groups, such as sulfoxides, sulfones, or substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: In biological research, tert-butyl {2-[1-(1,3-thiazol-4-ylmethyl)-1H-1,2,3-triazol-4-yl]ethyl}carbamate is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry: In the industrial sector, it is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialized chemicals.

Mechanism of Action

The mechanism by which tert-butyl {2-[1-(1,3-thiazol-4-ylmethyl)-1H-1,2,3-triazol-4-yl]ethyl}carbamate exerts its effects involves interaction with specific molecular targets. These interactions often occur at active sites of enzymes or receptors, leading to changes in biological pathways. The exact mechanism depends on the context of its use and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds:

  • tert-Butyl {2-[1-(1,3-thiazol-4-ylmethyl)-1H-1,2,3-triazol-4-yl]methyl}carbamate

  • tert-Butyl {2-[1-(1,3-thiazol-4-ylmethyl)-1H-1,2,4-triazol-3-yl]ethyl}carbamate

Uniqueness: What sets tert-butyl {2-[1-(1,3-thiazol-4-ylmethyl)-1H-1,2,3-triazol-4-yl]ethyl}carbamate apart is its specific arrangement of functional groups, which confer unique reactivity and biological activity. Its combination of thiazole and triazole rings with a carbamate group offers versatility in chemical synthesis and potential for various applications in scientific research.

Conclusion

This compound is a compound with significant potential across multiple fields. From its complex synthesis and diverse reactions to its promising applications in chemistry, biology, medicine, and industry, it represents a fascinating subject of study for researchers and industry professionals alike.

Properties

IUPAC Name

tert-butyl N-[2-[1-(1,3-thiazol-4-ylmethyl)triazol-4-yl]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2S/c1-13(2,3)20-12(19)14-5-4-10-6-18(17-16-10)7-11-8-21-9-15-11/h6,8-9H,4-5,7H2,1-3H3,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWELGKPMMFZVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CN(N=N1)CC2=CSC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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